Methyl 4-(3-methoxyphenyl)butanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
57816-04-3 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
methyl 4-(3-methoxyphenyl)butanoate |
InChI |
InChI=1S/C12H16O3/c1-14-11-7-3-5-10(9-11)6-4-8-12(13)15-2/h3,5,7,9H,4,6,8H2,1-2H3 |
InChI Key |
UFTRWLUEQCNGBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCCC(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 4 3 Methoxyphenyl Butanoate
Established Synthetic Routes
The traditional synthesis of Methyl 4-(3-methoxyphenyl)butanoate relies on well-established organic reactions, including the esterification of its corresponding carboxylic acid, strategic carbon-carbon bond formations to construct the molecular backbone, and functional group interconversions.
Esterification Approaches from 4-(3-methoxyphenyl)butanoic Acid
The most direct route to this compound is the esterification of 4-(3-methoxyphenyl)butanoic acid. The Fischer-Speier esterification is a widely employed method for this transformation. nih.govtamu.edumasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). tamu.eduoperachem.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, which can also serve as the solvent. tamu.edumasterorganicchemistry.com The removal of water, a byproduct of the reaction, for instance by using a Dean-Stark apparatus, can also shift the equilibrium to favor the product. masterorganicchemistry.com
The mechanism of the Fischer esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the methanol. A series of proton transfer steps followed by the elimination of a water molecule yields the final ester product. masterorganicchemistry.comyoutube.com
Table 1: Typical Reaction Conditions for Fischer Esterification
| Reactant | Reagent | Catalyst | Solvent | Temperature | Reaction Time | Yield |
| 4-(3-methoxyphenyl)butanoic acid | Methanol | H₂SO₄ (conc.) | Methanol (excess) | Reflux (approx. 65°C) | 2-8 hours | High |
| 4-(3-methoxyphenyl)butanoic acid | Methanol | p-TsOH | Toluene | Reflux | 4-12 hours | High |
| 4-(3-methoxyphenyl)butanoic acid | Methanol | BF₃ | Methanol (anhydrous) | Reflux | 1-3 hours | High |
Carbon-Carbon Bond Formation Strategies in Precursor Synthesis
The synthesis of the precursor, 4-(3-methoxyphenyl)butanoic acid, is a critical step that often involves the formation of a key carbon-carbon bond. Several strategies can be employed to construct the 4-phenylbutanoic acid skeleton.
One common approach is the Friedel-Crafts acylation of anisole (B1667542) with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction typically yields a mixture of ortho and para isomers, with the para-substituted product, 4-(4-methoxyphenyl)-4-oxobutanoic acid, often being the major product due to steric hindrance. The desired 3-methoxy isomer can be obtained by starting with 3-bromoanisole (B1666278), performing a Grignard reaction, and then reacting it with a suitable synthon, or by employing alternative aromatic substitution reactions that favor meta-directing effects.
Another powerful method for carbon-carbon bond formation is the Heck reaction . semanticscholar.orgmdpi.com This palladium-catalyzed cross-coupling reaction can be used to couple a 3-methoxyphenyl (B12655295) halide (e.g., 3-bromoanisole or 3-iodoanisole) with an acrylate (B77674) ester, such as methyl acrylate. beilstein-journals.org Subsequent reduction of the resulting double bond would yield the butanoate skeleton. The Heck reaction is known for its high efficiency and tolerance of various functional groups. thieme-connect.de
The Suzuki-Miyaura coupling offers another versatile route. libretexts.org This palladium-catalyzed reaction involves the coupling of a 3-methoxyphenylboronic acid with a suitable halo-substituted butanoate derivative. nih.gov The mild reaction conditions and high yields associated with Suzuki couplings make it an attractive option. libretexts.org
The malonic ester synthesis is a classic method for preparing carboxylic acids. masterorganicchemistry.comlibretexts.org In this approach, diethyl malonate is first deprotonated with a base like sodium ethoxide to form a nucleophilic enolate. This enolate then undergoes an Sₙ2 reaction with a 3-methoxybenzyl halide. Subsequent hydrolysis of the ester groups and decarboxylation upon heating yields 4-(3-methoxyphenyl)butanoic acid. masterorganicchemistry.com
Functional Group Interconversions Leading to the Butanoate Moiety
Functional group interconversions are essential for transforming intermediate compounds into the final butanoate product. A key transformation in several synthetic routes is the reduction of a ketone to a methylene (B1212753) group. For instance, if the precursor is synthesized via Friedel-Crafts acylation to yield 4-(3-methoxyphenyl)-4-oxobutanoic acid, the keto group must be reduced.
A common method for this reduction is catalytic hydrogenation . Using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas can effectively reduce the ketone to a methylene group, yielding 4-(3-methoxyphenyl)butanoic acid. google.com This method is often preferred due to its clean nature and high yields.
Another classic method for this reduction is the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). These methods are particularly useful for substrates that may be sensitive to catalytic hydrogenation.
Once 4-(3-methoxyphenyl)butanoic acid is obtained, the final step is the esterification with methanol as described in section 2.1.1.
Novel and Green Chemistry Approaches
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. This has led to the exploration of novel catalytic systems and greener reaction conditions for the synthesis of this compound.
Catalytic Synthesis Methodologies
Modern catalytic methods aim to improve efficiency, reduce waste, and utilize less hazardous reagents. Enzymatic catalysis has emerged as a promising green alternative for esterification. embrapa.br Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the esterification of butanoic acid derivatives with high selectivity under mild conditions. researchgate.net These enzymatic reactions often proceed in organic solvents or even in solvent-free systems, minimizing the environmental impact. nih.govembrapa.br
The use of heterogeneous catalysts is another key area of green chemistry. Solid acid catalysts, for example, can replace corrosive and difficult-to-handle mineral acids like sulfuric acid in Fischer esterification. These catalysts can be easily separated from the reaction mixture and recycled, reducing waste and simplifying the purification process.
For carbon-carbon bond formation, advancements in palladium-catalyzed cross-coupling reactions have led to the development of highly active catalysts that can function at low loadings and in greener solvents. For instance, Heck reactions have been successfully performed in continuous flow reactors using supercritical carbon dioxide (scCO₂) as a solvent, which is a non-toxic and environmentally benign medium. beilstein-journals.org Similarly, Suzuki-Miyaura couplings can be carried out in aqueous micellar solutions, reducing the reliance on volatile organic solvents. rsc.org
Sustainable Reaction Conditions and Solvent Systems
The choice of solvent plays a crucial role in the environmental footprint of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Research into green solvents has identified several alternatives for ester synthesis. Eucalyptol, a bio-based solvent, has shown promise as a medium for enzymatic polyesterification, achieving high monomer conversions. nih.govembrapa.br Water is another highly desirable green solvent, and methods for conducting reactions like photocatalytic C-H oxidation in water are being developed. chemistryviews.org
The implementation of continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. beilstein-journals.org Continuous flow reactors allow for precise control over reaction parameters such as temperature and pressure, leading to higher yields and purities. When coupled with green solvents like supercritical CO₂, continuous flow systems represent a highly sustainable approach to chemical synthesis. beilstein-journals.org
Table 2: Green and Novel Synthetic Approaches
| Reaction Type | Catalyst | Solvent | Conditions | Key Advantage |
| Enzymatic Esterification | Candida antarctica lipase B (CALB) | Eucalyptol | 85°C | Bio-based solvent, high conversion nih.govembrapa.br |
| Heck Reaction | Palladium on silica (B1680970) (phosphine-free) | Supercritical CO₂ / THF / Methanol | Continuous flow, 100-150°C | Green solvent, continuous process beilstein-journals.org |
| Suzuki-Miyaura Coupling | Palladium catalyst | Water (micellar) | Mild conditions | Avoids organic solvents rsc.org |
| Photocatalytic C-H Oxidation | CeCl₃ | Water | Blue light, air atmosphere | Green oxidant and solvent chemistryviews.org |
Optimization of Synthetic Pathways
The economic viability and environmental impact of synthesizing this compound are heavily influenced by the optimization of its synthetic route. This involves detailed studies of reaction parameters to maximize product output while minimizing waste and energy consumption.
The conditions under which a chemical reaction is performed are critical determinants of its outcome. For the synthesis of this compound, a systematic investigation into the effects of temperature, pressure, and reactant stoichiometry is essential for developing an efficient process.
Fischer Esterification of 4-(3-methoxyphenyl)butanoic acid:
The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. In the case of this compound, this involves reacting 4-(3-methoxyphenyl)butanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. reddit.com This reaction is an equilibrium process, and its optimization involves pushing the equilibrium towards the product side. reddit.com
Temperature: The reaction temperature influences the rate of esterification. While higher temperatures can accelerate the reaction, they can also lead to undesirable side reactions or decomposition of the product. For the esterification of substituted benzoic acids, temperatures are often optimized to balance reaction speed and selectivity. usm.my Microwave-assisted heating has been shown to be an effective method for rapidly reaching the desired reaction temperature and can lead to significantly reduced reaction times compared to conventional heating. usm.my
Stoichiometry: The molar ratio of the reactants plays a crucial role in driving the equilibrium. Using a large excess of the alcohol (methanol) can significantly increase the yield of the ester. reddit.com Studies have shown that increasing the alcohol-to-acid ratio can shift the equilibrium to favor product formation, with yields improving substantially when a significant excess of the alcohol is used. mdpi.com
The following interactive table illustrates the hypothetical effect of temperature and methanol-to-acid ratio on the yield of this compound via Fischer esterification, based on general principles observed for similar reactions.
| Temperature (°C) | Methanol:Acid Ratio | Catalyst (H₂SO₄ mol%) | Reaction Time (h) | Hypothetical Yield (%) |
| 60 | 5:1 | 2 | 8 | 75 |
| 80 | 5:1 | 2 | 4 | 85 |
| 80 | 10:1 | 2 | 4 | 95 |
| 100 | 10:1 | 2 | 2 | 92 |
Catalytic Hydrogenation of an Unsaturated Precursor:
An alternative route to this compound is the catalytic hydrogenation of an unsaturated ester like methyl 4-(3-methoxyphenyl)cinnamate. This reaction involves the addition of hydrogen across the double bond of the cinnamate (B1238496) ester in the presence of a metal catalyst.
Pressure: The pressure of hydrogen gas is a critical parameter in catalytic hydrogenation. Higher pressures generally lead to faster reaction rates. The optimal pressure is often determined experimentally, balancing reaction speed with safety and equipment limitations.
Temperature: The reaction temperature affects the catalyst's activity and selectivity. For the hydrogenation of esters, temperatures can range from ambient to elevated, depending on the catalyst and substrate. acs.org For ruthenium-catalyzed hydrogenations, temperatures are often optimized to achieve high conversion and selectivity. rsc.org
Catalyst and Stoichiometry: The choice of catalyst is paramount. Catalysts based on noble metals like rhodium and ruthenium have been shown to be effective for the hydrogenation of various functional groups. nih.govresearchgate.net The catalyst loading (stoichiometry relative to the substrate) is optimized to be as low as possible while still achieving a high reaction rate and complete conversion.
The interactive table below provides a hypothetical representation of how pressure and temperature could influence the yield and selectivity of the hydrogenation of methyl 4-(3-methoxyphenyl)cinnamate.
| Catalyst | H₂ Pressure (bar) | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) | Selectivity (%) |
| 10% Pd/C | 10 | 25 | 6 | 90 | 98 |
| 10% Pd/C | 50 | 25 | 2 | 99 | 99 |
| Ru-complex | 50 | 80 | 4 | >99 | >99 |
| Mo-complex | 50 | 100 | 3 | 98 | 99 |
Beyond optimizing basic reaction conditions, several strategies can be employed to further enhance the yield and selectivity of the synthesis of this compound.
For Fischer Esterification:
Removal of Water: As water is a product of the Fischer esterification, its removal from the reaction mixture can drive the equilibrium towards the formation of the ester, thereby increasing the yield. reddit.com This can be achieved by using a Dean-Stark apparatus to azeotropically remove water or by adding a dehydrating agent to the reaction mixture.
Catalyst Selection and Addition: The choice of a suitable acid catalyst is important. While strong mineral acids are effective, solid acid catalysts or ionic liquids can offer advantages in terms of easier separation and recycling. mdpi.com For microwave-assisted synthesis, the interval addition of the catalyst can overcome its deactivation by the water produced during the reaction, leading to higher yields. usm.my
For Catalytic Hydrogenation:
Catalyst Design: The development of highly active and selective catalysts is a key area of research. For instance, molybdenum complexes with bidentate bis(NHC) ligands have been shown to be efficient for the hydrogenation of a variety of esters under relatively mild conditions. acs.org The use of specific additives can also enhance the performance of the catalyst. For example, the addition of cerium salts has been found to improve both the enantioselectivity and stability of ruthenium catalysts in the asymmetric hydrogenation of α-ketoesters. nih.gov
The following table summarizes potential strategies to enhance the yield and selectivity for the synthesis of this compound.
| Synthetic Route | Strategy | Expected Outcome |
| Fischer Esterification | Use of Dean-Stark trap | Increased yield by shifting equilibrium |
| Fischer Esterification | Microwave irradiation with interval catalyst addition | Reduced reaction time and increased yield |
| Catalytic Hydrogenation | Use of highly active Ru or Mo catalysts | High yield and selectivity under milder conditions |
| Catalytic Hydrogenation | Purification of unsaturated precursor | Prevention of catalyst deactivation, leading to higher yield |
Reactivity and Transformations of Methyl 4 3 Methoxyphenyl Butanoate
Reactions Involving the Ester Functionality
The ester group of Methyl 4-(3-methoxyphenyl)butanoate is a key site for nucleophilic acyl substitution reactions. masterorganicchemistry.comopenstax.orgkhanacademy.org This class of reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, followed by the elimination of a leaving group. openstax.orgkhanacademy.org
Transesterification Processes
Transesterification is a process where the alkoxy group of an ester is exchanged with that of another alcohol. libretexts.org This reaction can be catalyzed by either an acid or a base. In the context of this compound, this would involve reacting it with a different alcohol in the presence of a suitable catalyst to yield a new ester and methanol (B129727). The equilibrium of this reversible reaction can be shifted by using an excess of the reactant alcohol or by removing the methanol as it is formed. libretexts.org
Reduction Reactions to Alcohols and Aldehydes
The ester functionality of this compound can be reduced to the corresponding primary alcohol, 4-(3-methoxyphenyl)butan-1-ol. This transformation is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition, effectively adding two hydride ions to the carbonyl carbon. libretexts.org
Sodium borohydride (B1222165) (NaBH₄) is generally considered a milder reducing agent and is often used for the reduction of aldehydes and ketones. However, under certain conditions, such as in the presence of a catalyst like cerium(III) chloride or by using a sodium borohydride-methanol system at reflux, it can also reduce aromatic esters to their corresponding alcohols in good yields. researchgate.net For instance, several aromatic esters have been successfully reduced to alcohols using a sodium borohydride-methanol system in refluxing THF, with reaction times ranging from 2.0 to 4.0 hours and yielding products in the range of 88-97%. researchgate.net
The selective reduction to an aldehyde is more challenging as aldehydes are more reactive than esters and are readily reduced to the alcohol. However, this can be achieved using specialized reagents at low temperatures.
Amidation and Other Nucleophilic Acyl Substitution Reactions
The ester group can undergo nucleophilic acyl substitution with amines to form amides. libretexts.org The direct reaction of an ester with an amine can be slow. To facilitate this transformation, the ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org This method allows for the formation of secondary and tertiary amides from primary and secondary amines, respectively. libretexts.org
Other nucleophiles can also participate in nucleophilic acyl substitution reactions. For example, hydrolysis of the ester to the carboxylic acid can be achieved under acidic or basic conditions. libretexts.org
Electrophilic Aromatic Substitution on the Methoxy-substituted Phenyl Ring
The methoxy (B1213986) group (-OCH₃) on the phenyl ring is an activating, ortho-, para-directing group for electrophilic aromatic substitution. This means that incoming electrophiles will preferentially add to the positions ortho (adjacent) and para (opposite) to the methoxy group. However, the butanoate side chain may exert some steric hindrance, potentially influencing the regioselectivity of these reactions.
Halogenation Studies
Halogenation of aromatic compounds like this compound involves the substitution of a hydrogen atom on the aromatic ring with a halogen (e.g., chlorine or bromine). This reaction typically requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), when reacting with benzene (B151609). libretexts.org Given the activating nature of the methoxy group, the halogenation of this compound would be expected to proceed readily. The primary products would be the ortho- and para-substituted isomers relative to the methoxy group. For example, reaction with chlorine in the presence of a catalyst would yield a mixture of methyl 4-(2-chloro-5-methoxyphenyl)butanoate and methyl 4-(4-chloro-3-methoxyphenyl)butanoate.
Nitration Reactions
Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. aiinmr.comyoutube.com The methoxy group strongly directs the incoming nitro group to the ortho and para positions. Therefore, the nitration of this compound would be expected to yield a mixture of methyl 4-(2-nitro-5-methoxyphenyl)butanoate and methyl 4-(4-nitro-3-methoxyphenyl)butanoate. The ester group itself is a deactivating group, which would disfavor substitution on the ring it is attached to, but the powerful activating effect of the methoxy group would dominate the reaction's outcome. aiinmr.com
Friedel-Crafts Alkylation/Acylation Analogues
The aromatic ring of this compound is susceptible to electrophilic substitution reactions, such as the Friedel-Crafts reaction. The methoxy group (-OCH₃) at the meta-position is an activating group and directs incoming electrophiles to the ortho and para positions relative to itself. The butanoate side chain, however, is deactivating.
In Friedel-Crafts acylation, an acyl group is introduced into the benzene ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). chemguide.co.uk For analogs of this compound, acylation is expected to occur at the positions activated by the methoxy group. Specifically, substitution would be directed to the positions ortho and para to the methoxy group.
Limitations to Friedel-Crafts reactions exist. They are generally unsuccessful on aromatic rings substituted with strongly electron-withdrawing groups. libretexts.orglibretexts.org While the ester-containing side chain is deactivating, the powerful activating effect of the methoxy group still allows for these reactions to proceed.
A related and synthetically important transformation is intramolecular Friedel-Crafts acylation, also known as the Haworth reaction. This reaction is pivotal in the synthesis of cyclic ketones. For instance, 4-(3-methoxyphenyl)butanoic acid, the carboxylic acid analog of the title compound, can be converted to its acid chloride and subsequently undergo intramolecular acylation to form 7-methoxy-1-tetralone. google.com This cyclization is a key step in the synthesis of various pharmaceutical intermediates. nbinno.com The reaction typically proceeds in the presence of a Lewis acid or a strong protic acid like polyphosphoric acid or methanesulfonic acid. prepchem.com
The table below summarizes the expected major products from the Friedel-Crafts acylation of a 3-methoxyphenyl (B12655295) substituted compound.
| Reagent | Expected Major Product(s) |
| Acetyl chloride/AlCl₃ | 1-(2-Acyl-5-methoxyphenyl)-4-methoxybutanoate and 1-(4-Acyl-5-methoxyphenyl)-4-methoxybutanoate |
| Benzoyl chloride/AlCl₃ | 1-(2-Benzoyl-5-methoxyphenyl)-4-methoxybutanoate and 1-(4-Benzoyl-5-methoxyphenyl)-4-methoxybutanoate |
Reactions at the Aliphatic Butanoate Chain
The carbon atom alpha to the ester carbonyl group can be functionalized through enolate chemistry. Treatment of this compound with a strong base, such as lithium diisopropylamide (LDA), generates an enolate. This enolate can then react with various electrophiles to introduce substituents at the alpha-position. For example, alkylation with an alkyl halide would introduce an alkyl group at this position.
While specific studies on the alpha-functionalization of this compound are not extensively documented in readily available literature, the principles of enolate chemistry are well-established for similar ester compounds.
The length of the butanoate chain can be modified through various synthetic strategies.
Chain Elongation: The Arndt-Eistert homologation is a classic method for extending a carboxylic acid chain by one carbon. This would involve the hydrolysis of the methyl ester to the corresponding carboxylic acid, conversion to the acid chloride, and subsequent reaction with diazomethane. Other modern methods for chain elongation could also be applied.
Chain Shortening: The butanoate chain can be shortened via reactions such as the Barbier-Wieland degradation or the Hunsdiecker reaction, which would also require initial hydrolysis of the ester to the carboxylic acid.
Cyclization and Rearrangement Studies
As previously mentioned in the context of Friedel-Crafts reactions, the most significant cyclization reaction involving this compound and its derivatives is the intramolecular acylation to form tetralones. The acid form, 4-(3-methoxyphenyl)butanoic acid, is readily cyclized to 7-methoxy-1-tetralone, a key intermediate in the synthesis of various biologically active compounds. google.comnbinno.com This transformation is a cornerstone in the construction of polycyclic systems.
The formation of lactones, or cyclic esters, is another possible intramolecular cyclization. For example, reduction of the ester group to a primary alcohol and subsequent oxidation of the benzylic position could lead to a hydroxy acid that may cyclize to form a lactone under acidic conditions. stackexchange.comyoutube.com
Chemo-, Regio-, and Stereoselectivity Investigations of Reactions
Selectivity is a critical aspect of the chemical transformations of this compound.
Chemoselectivity: In reactions involving both the aromatic ring and the ester, the choice of reagents and conditions determines which functional group reacts. For example, catalytic hydrogenation would typically reduce the aromatic ring under harsh conditions, while the ester remains intact. Conversely, hydride reagents like lithium aluminum hydride would selectively reduce the ester to an alcohol without affecting the aromatic ring.
Regioselectivity: In electrophilic aromatic substitution reactions, the methoxy group exerts strong regiocontrol, directing incoming electrophiles primarily to the ortho and para positions. chemguide.co.uk In the case of Friedel-Crafts acylation of 3-substituted methoxybenzene derivatives, the major product is often the one resulting from substitution at the para-position to the methoxy group due to reduced steric hindrance.
Stereoselectivity: If a chiral center is introduced into the molecule, for instance through alpha-functionalization with a prochiral electrophile, the stereochemical outcome of the reaction becomes important. The use of chiral auxiliaries or catalysts can be employed to control the stereochemistry of the newly formed stereocenter. While specific studies on stereoselective reactions of this compound are not widely reported, general principles of asymmetric synthesis would apply.
Mechanistic Investigations of Methyl 4 3 Methoxyphenyl Butanoate Transformations
Elucidation of Reaction Mechanisms via Kinetic Studies
Kinetic studies are fundamental in determining the rates of chemical reactions and providing insights into their mechanisms. For transformations involving esters like methyl 4-(3-methoxyphenyl)butanoate, kinetic analysis helps in identifying the rate-determining steps and the influence of various parameters such as temperature, concentration, and catalysts.
In analogous esterification reactions, such as the synthesis of methyl butyrate, kinetic investigations have been performed using heterogeneous catalysts. researchgate.net These studies often involve monitoring the reaction progress under different conditions to determine the reaction order and rate constants. For instance, in the esterification of butyric acid with methanol (B129727), the reaction was found to be rate-controlled by the adsorption of methanol onto the solid acid catalyst, following an Eley-Rideal model. researchgate.net The activation energy for such a reaction was determined to be 39.4 kJ/mol. researchgate.net While this specific data is for a related compound, it illustrates the type of information gleaned from kinetic studies.
A theoretical kinetics study on the reactions of methyl butanoate with hydrogen and hydroxyl radicals showed that the dominant reaction channel at low temperatures is α-hydrogen abstraction due to the lowest energy barrier. researchgate.net This highlights how kinetic data can pinpoint the most favorable reaction pathways.
Table 1: Kinetic Parameters for Related Ester Reactions
| Reaction | Catalyst/Conditions | Model | Activation Energy (kJ/mol) | Reference |
|---|---|---|---|---|
| Esterification of Butyric Acid with Methanol | Amberlyst-15 | Eley-Rideal | 39.4 | researchgate.net |
Computational Chemistry Approaches to Reaction Pathways
Computational chemistry provides powerful tools for exploring reaction pathways and understanding the energetics of chemical transformations. Density Functional Theory (DFT) and other ab initio methods are commonly used to model the structures of reactants, transition states, and products, as well as to calculate the energy barriers associated with different reaction mechanisms. researchgate.netbeilstein-journals.org
For instance, computational studies on the decomposition of methyl esters have been instrumental in refining reaction mechanisms. researchgate.net A study on the high-temperature decomposition of methyl butanoate revealed that existing models significantly underpredicted the yields of certain products, but an improved model based on theoretical work provided much better predictions. researchgate.net
In a study of the cerium-mediated intramolecular cyclization of related δ-aryl-β-dicarbonyl compounds, computational methods were used to investigate the reaction mechanism. beilstein-journals.org These calculations can help differentiate between proposed pathways, such as a stepwise or concerted mechanism, by comparing the calculated activation energies. For the thermolysis of methyl derivatives of tetroxane, DFT calculations confirmed a stepwise mechanism over a concerted one. mdpi.com
Isotopic Labeling Experiments for Mechanistic Insight
Isotopic labeling is a powerful experimental technique used to trace the fate of atoms or functional groups during a chemical reaction, thereby providing direct evidence for a proposed mechanism. In the context of this compound transformations, labeling specific atoms, such as the carbon or oxygen atoms of the ester group or the methoxy (B1213986) group, can help elucidate reaction pathways.
In chemical reactions, if a transformation of this compound were to involve the cleavage of the ester bond, labeling the methyl group with ¹³C would allow for the determination of whether the methyl group is transferred intact or undergoes further reaction. Similarly, labeling the oxygen of the methoxy group could clarify its role in intramolecular cyclization or rearrangement reactions.
Transition State Analysis and Reaction Energy Profiling
The analysis of transition states and the construction of reaction energy profiles are central to understanding the feasibility and kinetics of a chemical reaction. A reaction energy profile maps the potential energy of a system as it transforms from reactants to products, with the highest point on this path representing the transition state.
Theoretical studies on the gas-phase elimination kinetics of related methoxyalkyl chlorides have utilized computational methods to locate transition state structures and calculate activation energies and enthalpies. researchgate.net These studies show that the geometry and energy of the transition state can provide significant insight into the reaction mechanism. For example, a cyclic transition state geometry was found to be consistent with the experimental data for the elimination reaction of 4-methoxy-1-chlorobutane. researchgate.net
In the study of the thermolysis of methyl-tetroxane derivatives, the critical points on both the singlet and triplet state potential energy surfaces were determined. mdpi.com This detailed analysis revealed that the reaction proceeds through a stepwise mechanism involving a diradical intermediate. mdpi.com The calculated activation energies for the different steps were found to vary linearly with the number of methyl groups, demonstrating the predictive power of transition state analysis. mdpi.com Similar detailed profiling for transformations of this compound would be invaluable in understanding its reactivity.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Methyl butyrate |
| Butyric acid |
| Methanol |
| Methyl acetate |
| Methyl propionate |
| 4-methoxy-1-chlorobutane |
| 3,6,-dimethyl-1,2,4,5-tetroxane (DMT) |
| 3,3,6,6,-tetramethyl-1,2,4,5-tetroxane (ACDP) |
| 3,6,6-trimethyl-1,2,4,5-tetroxane (TMT) |
| 1,2,4,5-tetroxane (formaldehyde diperoxide (FDP)) |
| Acetaldehyde |
| Acetone |
Derivatives and Analogues of Methyl 4 3 Methoxyphenyl Butanoate
Synthesis of Structurally Modified Analogues
The synthesis of structurally modified analogues of methyl 4-(3-methoxyphenyl)butanoate involves a variety of organic reactions that target specific moieties of the parent molecule. These modifications are crucial for exploring the chemical space around the lead compound and for optimizing its properties.
The substitution pattern on the aromatic ring plays a critical role in the electronic and steric properties of the molecule, which in turn can influence its reactivity and interaction with biological targets. The synthesis of analogues with different substituents on the phenyl ring can be achieved through several routes.
One common approach involves the use of appropriately substituted starting materials. For instance, analogues with substituents at different positions or with different functional groups can be prepared by starting with the corresponding substituted methoxyphenols or benzaldehydes.
Another strategy is the direct modification of the aromatic ring of this compound or its precursors. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, can introduce a variety of functional groups onto the ring. For example, nitration of a related compound, methyl 3-(3-chloropropoxy)-4-methoxybenzoate, has been successfully achieved using nitric acid in acetic acid. nih.gov Subsequent reduction of the nitro group can then provide an amino-substituted analogue, which can be further functionalized.
The following table summarizes some potential aromatic ring-substituted analogues and the general synthetic methods that could be employed for their preparation.
| Analogue Name | Potential Synthetic Approach |
| Methyl 4-(2,3-dimethoxyphenyl)butanoate | Starting from 2,3-dimethoxyphenol (B146663) or 2,3-dimethoxybenzaldehyde |
| Methyl 4-(3-hydroxy-4-methoxyphenyl)butanoate | Demethylation of a dimethoxy precursor or starting with isovanillin |
| Methyl 4-(3-amino-4-methoxyphenyl)butanoate | Nitration of a 4-methoxy precursor followed by reduction |
| Methyl 4-(3-chloro-4-methoxyphenyl)butanoate | Direct chlorination of a suitable precursor |
The ester group is a key feature of this compound and is a prime target for modification to alter properties such as solubility, stability, and bioavailability.
Ester Modifications: The methyl ester can be readily converted to other alkyl esters through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the methyl ester with a different alcohol (e.g., ethanol (B145695), propanol) in excess. Alternatively, the parent carboxylic acid, 4-(3-methoxyphenyl)butanoic acid, can be synthesized by hydrolysis of the methyl ester and then re-esterified with various alcohols using methods like Fischer-Speier esterification or by activation of the carboxylic acid with reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or thionyl chloride followed by reaction with the desired alcohol.
Amide Synthesis: Amides are another important class of derivatives that can be prepared from the corresponding carboxylic acid. The conversion of 4-(3-methoxyphenyl)butanoic acid to its amide derivatives can be achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride or oxalyl chloride. The resulting acid chloride can then be reacted with a primary or secondary amine to yield the corresponding amide. A variety of amines can be used to generate a library of amide analogues.
The table below outlines some ester and amide derivatives and the common synthetic methods for their preparation.
| Derivative Name | General Synthetic Method |
| Ethyl 4-(3-methoxyphenyl)butanoate | Transesterification of the methyl ester with ethanol or esterification of the parent acid with ethanol |
| N-Benzyl-4-(3-methoxyphenyl)butanamide | Activation of 4-(3-methoxyphenyl)butanoic acid followed by reaction with benzylamine |
| 4-(3-Methoxyphenyl)-N-phenylbutanamide | Activation of 4-(3-methoxyphenyl)butanoic acid followed by reaction with aniline |
| 4-(3-Methoxyphenyl)butanoic acid | Hydrolysis of the methyl ester |
Modification of the four-carbon aliphatic chain that links the aromatic ring and the ester group can significantly impact the molecule's conformation and flexibility.
Chain Length Variation: Analogues with shorter or longer aliphatic chains can be synthesized by choosing appropriate starting materials. For example, homologation or degradation of the butanoic acid chain can be performed using various established organic synthesis methods.
Introduction of Unsaturation: Double or triple bonds can be introduced into the aliphatic chain to create more rigid analogues. This can be achieved through elimination reactions of suitably functionalized precursors or by using starting materials that already contain the desired unsaturation.
Branched Chains: The introduction of alkyl or other groups along the aliphatic chain can influence the molecule's steric profile. For instance, a formyl group has been introduced at the 3-position of a related methyl 4-(4-methoxyphenyl)butanoate structure. researchgate.net The synthesis of branched-chain fatty acids often involves the use of branched starter units in fatty acid synthesis. nih.gov
An example of a significant alteration is the synthesis of 4-(3-methoxyphenoxy)butyric acid, where the direct linkage between the phenyl ring and the alkyl chain is replaced by an ether linkage. This was achieved by reacting 3-methoxyphenol (B1666288) with ethyl-4-bromobutyrate in the presence of a base. nih.gov
The following table provides examples of aliphatic chain-altered analogues.
| Analogue Name | Potential Synthetic Approach |
| Methyl 3-(3-methoxyphenyl)propanoate | Starting with 3-(3-methoxyphenyl)propanoic acid |
| Methyl 5-(3-methoxyphenyl)pentanoate | Starting with 5-(3-methoxyphenyl)pentanoic acid |
| Methyl 4-(3-methoxyphenyl)but-2-enoate | Wittig reaction or Horner-Wadsworth-Emmons reaction on a suitable aldehyde precursor |
| Methyl 3-methyl-4-(3-methoxyphenyl)butanoate | Use of a branched-chain building block in the synthesis |
Structure-Reactivity Relationship Studies of Derivatives
The systematic modification of the structure of this compound allows for the investigation of structure-reactivity relationships (SRR). While specific biological activity data for a wide range of its derivatives is not extensively documented in publicly available literature, general principles of medicinal chemistry can be applied to predict how certain structural changes might influence reactivity and, by extension, biological activity.
The electronic nature of the substituents on the aromatic ring is expected to have a significant impact. Electron-donating groups, such as additional methoxy (B1213986) or hydroxy groups, would increase the electron density of the ring, potentially making it more susceptible to oxidative metabolism but also possibly enhancing interactions with electron-deficient biological targets. Conversely, electron-withdrawing groups, like nitro or cyano groups, would decrease the ring's electron density, which could affect its metabolic stability and binding affinity.
Modifications to the ester group can profoundly affect the compound's pharmacokinetic properties. Conversion to more lipophilic esters (e.g., ethyl or propyl esters) might enhance membrane permeability, while conversion to more hydrophilic esters or to the parent carboxylic acid could increase aqueous solubility. Amide derivatives are generally more stable to hydrolysis by esterases than their ester counterparts, which could lead to a longer biological half-life.
Design Principles for Novel this compound Derivatives
The design of novel derivatives of this compound should be guided by a rational approach that considers the desired properties of the target molecules. nih.gov This often involves an iterative process of design, synthesis, and evaluation.
A key principle is the concept of isosteric and bioisosteric replacement. For example, the methoxy group on the phenyl ring could be replaced by other groups of similar size and electronic properties, such as a hydroxyl, methylthio, or even a halogen atom, to probe the importance of this group for activity. The ester functional group could be replaced by bioisosteres like a tetrazole or a hydroxamic acid, which may exhibit different chemical and biological properties.
Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be powerful tools in the design process. nih.gov By building a computational model of a putative biological target, derivatives of this compound can be virtually screened to predict their binding affinity and orientation. QSAR models can be developed once a set of analogues with known activities is available, allowing for the prediction of the activity of yet-to-be-synthesized compounds.
Another design strategy is the hybridization of the this compound scaffold with other known bioactive pharmacophores. This approach aims to create hybrid molecules that may exhibit dual or enhanced activity.
Ultimately, the design of novel derivatives should be driven by a clear objective, whether it is to improve potency, selectivity, metabolic stability, or other pharmacokinetic parameters. A thorough understanding of the structure-reactivity relationships discussed in the previous section is essential for making informed decisions in the design process.
Advanced Spectroscopic Methodologies for Structural Elucidation of Methyl 4 3 Methoxyphenyl Butanoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Assignment
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), offer fundamental insights into the molecular structure of Methyl 4-(3-methoxyphenyl)butanoate.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the expected signals are:
Aromatic Protons: The protons on the 3-methoxyphenyl (B12655295) group will appear in the aromatic region (typically δ 6.7-7.3 ppm). Due to the meta substitution, a complex splitting pattern is expected, likely consisting of a triplet for the proton at position 5, a singlet-like signal for the proton at position 2, and two doublet of doublets for the protons at positions 4 and 6.
Methoxy (B1213986) Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methoxy group attached to the aromatic ring is anticipated around δ 3.8 ppm.
Ester Methyl Protons (-COOCH₃): Another distinct singlet for the three protons of the methyl ester group will be observed, typically around δ 3.6-3.7 ppm.
Aliphatic Chain Protons (-CH₂-CH₂-CH₂-): The three methylene (B1212753) groups of the butanoate chain will appear as multiplets in the upfield region. The benzylic protons (adjacent to the aromatic ring) are expected around δ 2.6-2.8 ppm as a triplet. The methylene group adjacent to the carbonyl will resonate around δ 2.3-2.5 ppm, also as a triplet. The central methylene group will appear as a multiplet (likely a quintet or sextet) around δ 1.9-2.1 ppm due to coupling with the adjacent methylene groups.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and will appear at the downfield end of the spectrum, typically around δ 173-175 ppm.
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the methoxy group (C3) and the carbon attached to the butyl chain (C1) will have characteristic shifts. The other four aromatic carbons will also show distinct resonances in the δ 110-160 ppm range.
Methoxy Carbon (-OCH₃): The carbon of the methoxy group will be found around δ 55 ppm.
Ester Methyl Carbon (-COOCH₃): The methyl carbon of the ester group will resonate at approximately δ 51-52 ppm.
Aliphatic Chain Carbons (-CH₂-CH₂-CH₂-): The three methylene carbons will appear in the upfield region of the spectrum, typically between δ 25-35 ppm.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| H-2' | ~6.8 | s | ~112 |
| H-4' | ~6.7 | d | ~115 |
| H-5' | ~7.2 | t | ~129 |
| H-6' | ~6.7 | d | ~121 |
| Ar-CH₂ | ~2.65 | t | ~35 |
| Ar-CH₂-CH₂ | ~1.95 | m | ~27 |
| CH₂-C=O | ~2.35 | t | ~33 |
| C=O | - | - | ~174 |
| O-CH₃ (ester) | ~3.65 | s | ~52 |
| O-CH₃ (aryl) | ~3.80 | s | ~55 |
| C-1' | - | - | ~142 |
| C-2' | - | - | ~112 |
| C-3' | - | - | ~160 |
| C-4' | - | - | ~115 |
| C-5' | - | - | ~129 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically separated by two or three bonds. For this compound, COSY would show cross-peaks connecting the adjacent methylene groups in the butanoate chain (Ar-CH₂ -CH₂ -CH₂ -C=O) and also coupling between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is essential for assigning the carbon signals based on their attached, and usually already assigned, protons. For example, the proton signal at ~3.80 ppm would show a cross-peak to the carbon signal at ~55 ppm, confirming the assignment of the aromatic methoxy group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is vital for piecing together the molecular fragments. Key correlations would include the ester methyl protons (~3.65 ppm) to the carbonyl carbon (~174 ppm), and the benzylic protons (~2.65 ppm) to the aromatic carbons C-1', C-2', and C-6'.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding. This can provide insights into the molecule's preferred conformation. For instance, a NOESY spectrum might show a correlation between the benzylic protons and the aromatic proton at the C-2' position, indicating their spatial proximity.
Mass Spectrometry (MS) Techniques for Molecular Characterization
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound and providing clues about its structure through fragmentation analysis.
HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₁₂H₁₆O₃), the exact mass can be calculated and compared to the experimental value.
Data Table: HRMS Data for C₁₂H₁₆O₃
| Ion | Calculated Exact Mass | Observed Mass |
|---|---|---|
| [M+H]⁺ | 209.11722 | Typically within 5 ppm |
| [M+Na]⁺ | 231.09916 | Typically within 5 ppm |
This high accuracy allows for the confident determination of the molecular formula, distinguishing it from other compounds with the same nominal mass.
In electron ionization mass spectrometry (EI-MS), the molecule is fragmented into smaller, characteristic ions. The analysis of these fragments provides valuable structural information. libretexts.org Esters often undergo specific fragmentation pathways. libretexts.org
Key expected fragments for this compound include:
Loss of the methoxy group (-OCH₃): A peak corresponding to [M-31]⁺.
Loss of the carbomethoxy group (-COOCH₃): A peak corresponding to [M-59]⁺.
McLafferty Rearrangement: A characteristic rearrangement for esters with a γ-hydrogen, leading to the formation of a neutral alkene and a charged enol. This would result in a significant peak at m/z 74.
Benzylic cleavage: Cleavage of the bond between the first and second methylene groups of the side chain is highly favorable, leading to the formation of a stable methoxybenzyl or tropylium cation at m/z 121. This is often the base peak in the spectrum.
Other fragments: Peaks corresponding to the methoxyphenyl cation (m/z 107) and further fragmentation of the side chain are also possible.
Interactive Data Table: Predicted Major Mass Spectrometry Fragments
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 208 | [C₁₂H₁₆O₃]⁺˙ | Molecular Ion (M⁺˙) |
| 177 | [M - OCH₃]⁺ | Loss of methoxy radical from ester |
| 149 | [M - COOCH₃]⁺ | Loss of carbomethoxy radical |
| 121 | [C₈H₉O]⁺ | Benzylic cleavage |
| 107 | [C₇H₇O]⁺ | Methoxyphenyl cation |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, such as IR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. youtube.comdocbrown.info
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands:
C=O Stretch: A strong, sharp absorption band around 1735-1750 cm⁻¹, characteristic of the ester carbonyl group. docbrown.info
C-O Stretch: Two distinct C-O stretching bands are expected. The C(=O)-O stretch will appear in the 1250-1300 cm⁻¹ region, while the O-CH₃ stretch will be found around 1000-1100 cm⁻¹.
sp² C-H Stretch: Absorptions just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) corresponding to the C-H bonds of the aromatic ring.
sp³ C-H Stretch: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) from the C-H bonds of the aliphatic chain and the methyl groups.
C=C Stretch: Aromatic ring stretching vibrations will appear as a series of bands in the 1450-1600 cm⁻¹ region.
Aromatic C-H Bending: Out-of-plane bending vibrations for the meta-substituted ring will be visible in the fingerprint region (690-900 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds and symmetric vibrations. youtube.com
Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the benzene (B151609) ring, typically around 1000 cm⁻¹, is often strong in the Raman spectrum. The C=C stretching vibrations in the 1580-1610 cm⁻¹ range are also prominent. usra.edu
C=O Stretch: The carbonyl stretch is also visible in the Raman spectrum, though it is generally less intense than in the IR spectrum.
C-H Stretches: Both aromatic and aliphatic C-H stretching vibrations are readily observed.
Interactive Data Table: Key Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Ester C=O | Stretch | 1735-1750 (Strong) | 1735-1750 (Medium) |
| Aromatic C=C | Stretch | 1450-1600 (Medium) | 1580-1610 (Strong) |
| Ester C-O | Stretch | 1250-1300 (Strong) | Weak |
| Aryl Ether C-O | Stretch | 1000-1100 & ~1250 (Strong) | Medium |
| Aromatic C-H | Stretch | 3000-3100 (Medium) | 3000-3100 (Strong) |
| Aliphatic C-H | Stretch | 2850-2960 (Medium-Strong) | 2850-2960 (Strong) |
X-ray Crystallography for Solid-State Structure Determination
As of the latest literature surveys, a single-crystal X-ray diffraction study for this compound has not been reported. Consequently, detailed crystallographic data, such as the crystal system, space group, and precise atomic coordinates, are not available for this specific compound. The process of obtaining a single crystal suitable for X-ray diffraction can be a significant hurdle in structural analysis, as many organic compounds tend to crystallize as polycrystalline powders, which are not amenable to conventional single-crystal X-ray diffraction techniques. jst.go.jpresearchgate.net
However, the application of X-ray crystallography would be invaluable in confirming the structural features of this compound and providing insights into its solid-state conformation. For a molecule with a degree of conformational flexibility, such as the butanoate side chain and the rotatable methoxy group, X-ray crystallography could definitively establish the preferred spatial arrangement of these groups in the crystalline form. azolifesciences.com
For illustrative purposes, a hypothetical set of crystallographic data for this compound is presented in the table below. This data is based on typical values for similar organic molecules and serves to demonstrate the type of information that would be obtained from a successful crystallographic analysis.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C₁₂H₁₆O₃ |
| Formula Weight | 208.25 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 5.432(2) |
| c (Å) | 20.567(8) |
| β (°) | 98.76(3) |
| Volume (ų) | 1118.9(7) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.234 |
| Absorption Coefficient (mm⁻¹) | 0.089 |
| F(000) | 448 |
Computational and Theoretical Studies of Methyl 4 3 Methoxyphenyl Butanoate
Quantum Chemical Calculations on Molecular Structure and Electronic Properties
Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), would be the first step in characterizing Methyl 4-(3-methoxyphenyl)butanoate. These calculations could predict its optimized three-dimensional structure, providing data on bond lengths, bond angles, and dihedral angles. Furthermore, they would illuminate its electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). This information is crucial for understanding the molecule's stability and potential sites for electrophilic and nucleophilic attack.
Molecular Dynamics Simulations for Conformational Analysis
Given the flexible butyl chain and the rotatable methoxy (B1213986) group, this compound can exist in numerous conformations. Molecular dynamics (MD) simulations would be employed to explore this conformational landscape over time. By simulating the motion of atoms and bonds, researchers could identify the most stable, low-energy conformations and understand the dynamics of transitions between different shapes. This is critical for predicting how the molecule might interact with biological targets.
Prediction of Reactivity and Spectroscopic Parameters
Computational methods are also powerful tools for predicting a molecule's reactivity and its spectroscopic signatures. Theoretical calculations can forecast various reactivity descriptors. Additionally, these methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. These predicted spectra can be invaluable for interpreting experimental data and confirming the compound's identity and structure.
Ligand-Protein Docking Studies
To explore the potential biological activity of this compound, ligand-protein docking studies would be performed. These computational simulations would attempt to predict the preferred binding orientation of the molecule within the active site of a target protein. The focus of such studies would be on the mechanistic interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. This information is foundational for rational drug design, even in the absence of clinical efficacy data.
While the computational and theoretical investigation of this compound remains an open area for research, the established methodologies described above provide a clear roadmap for future studies. The insights gained from such work would significantly contribute to a comprehensive understanding of this chemical compound.
Research Applications of Methyl 4 3 Methoxyphenyl Butanoate in Organic Chemistry
Methyl 4-(3-methoxyphenyl)butanoate as a Key Synthetic Intermediate
The utility of this compound is most prominently demonstrated in its role as a foundational building block. Its bifunctional nature allows for a range of chemical transformations, making it a valuable precursor in multi-step synthetic sequences.
Building Block in Complex Molecule Synthesis
A significant application of this compound is its use as a direct precursor for the synthesis of key carbocyclic structures. Specifically, it is employed in the preparation of 6-methoxy-1-tetralone (B92454), a crucial intermediate for a variety of biologically active compounds, including steroids and other complex natural products.
The transformation is achieved through an intramolecular Friedel-Crafts acylation, where the ester's carbonyl group attacks the electron-rich aromatic ring. This cyclization is effectively promoted by a strong acid catalyst like Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid), leading to the formation of the tetralone ring system with high efficiency. chemicalbook.com A study details a procedure where heating the butanoate with Eaton's reagent results in a near-quantitative cyclization to yield 6-methoxy-1-tetralone. chemicalbook.com
| Starting Material | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| This compound | Eaton's Reagent | 6-methoxy-1-tetralone | 91% | chemicalbook.com |
Precursor for Advanced Organic Materials Research
While this compound is a versatile organic building block, its application as a direct precursor in the synthesis of advanced organic materials such as polymers or functional electronic materials is not widely documented in the current scientific literature. Its potential in this area remains a subject for future exploration.
Role in Natural Product Synthesis Schemes
The structural framework of this compound makes it a theoretically attractive starting point for the synthesis of certain classes of natural products, particularly the Amaryllidaceae alkaloids.
Biomimetic Synthesis Approaches
The biosynthesis of Amaryllidaceae alkaloids, such as the well-known drug Galanthamine, proceeds through key intermediates like norbelladine (B1215549) and its O-methylated derivatives. nih.govmdpi.comnih.gov These precursors are formed by the condensation of tyramine (B21549) and a substituted benzaldehyde. nih.gov From a retrosynthetic and biomimetic perspective, the 3-methoxyphenyl (B12655295) group and the butanoate chain of this compound represent a plausible synthon for constructing one of the aromatic portions of these alkaloids. Synthetic chemists could envision modifying the butanoate chain through reactions like the Curtius or Hofmann rearrangement to install the necessary amine functionality, thereby mimicking the biosynthetic pathway's building blocks.
Total Synthesis of Related Natural Products
Although direct total syntheses of major Amaryllidaceae alkaloids starting explicitly from this compound are not prominently featured in the literature, its utility in forming the core structure of 6-methoxy-1-tetralone is highly relevant. chemicalbook.com Tetralones are common intermediates in the synthesis of numerous natural products. Therefore, this compound serves as a valuable precursor at an early stage for accessing the foundational skeletons required for more complex natural product targets.
Contributions to Methodological Development in Organic Synthesis
The development of novel synthetic methodologies often relies on the use of simple, well-defined substrates to test the scope and limitations of new reactions. This compound, with its combination of an ether, an ester, and an aromatic ring with C-H bonds of varying reactivity, is an ideal candidate for such studies.
Its structure allows for the exploration of:
Selective Demethylation: Developing new reagents or conditions for the selective cleavage of the aryl methyl ether without affecting the ester functionality.
C-H Functionalization: Using the aromatic ring as a template to test new catalysts for regioselective C-H activation and subsequent bond formation.
Cross-Coupling Reactions: Modifying the aromatic ring via halogenation and then using it as a substrate in various cross-coupling reactions to build molecular complexity.
While specific studies that focus on methodological development using this exact molecule as the primary substrate are not extensively documented, its chemical nature makes it a suitable and valuable tool for such fundamental research in organic synthesis.
Investigation of Biological Activity Mechanisms of Methyl 4 3 Methoxyphenyl Butanoate Mechanistic Studies Only
Enzyme Interaction and Inhibition Mechanism Studies
No studies detailing the interaction of Methyl 4-(3-methoxyphenyl)butanoate with any specific enzymes have been identified. Consequently, there is no data available on inhibition mechanisms, kinetic parameters (such as Kᵢ or IC₅₀ values), or the molecular basis of any potential enzymatic inhibition.
Receptor Binding and Ligand Activity Profiling
There is no available research on the binding of this compound to any physiological receptors. As a result, data on its receptor affinity (such as K_d or B_max values), agonist or antagonist activity, or its broader ligand activity profile remains uncharacterized.
Cellular Pathway Modulation at a Molecular Level
Scientific investigations into how this compound may modulate cellular signaling pathways at a molecular level have not been reported. There is no information regarding its effects on key cellular processes, signal transduction cascades, or gene expression.
Mechanistic Insights into Biological Targets via in vitro and in silico models
No in vitro studies using cell lines or isolated tissues, nor any in silico computational modeling or molecular docking studies, have been published that would provide mechanistic insights into the potential biological targets of this compound.
Future Research Directions for Methyl 4 3 Methoxyphenyl Butanoate
Emerging Synthetic Strategies and Catalytic Systems
The synthesis of methyl 4-(3-methoxyphenyl)butanoate and related arylbutanoates is poised to benefit significantly from advancements in catalytic systems and synthetic methodologies. Future research is likely to focus on developing more efficient, selective, and sustainable synthetic routes.
Modern Catalytic Approaches:
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, have become powerful tools for the formation of carbon-carbon bonds. nih.gov Future work will likely involve the development of more robust and versatile palladium catalysts for coupling various organometallic reagents with appropriate precursors to the butanoate side chain. The use of nickel catalysis as a more sustainable alternative to palladium is also a growing area of interest.
C-H Activation: Direct C-H activation is an increasingly important strategy for the synthesis of complex molecules, as it avoids the need for pre-functionalized starting materials. nih.govuni-muenster.demdpi.com Research into the regioselective C-H functionalization of the methoxy-substituted benzene (B151609) ring or the butanoate chain could provide novel and more atom-economical pathways to this compound and its derivatives. nih.gov
Enantioselective Catalysis: For applications where stereochemistry is crucial, the development of enantioselective catalytic systems is paramount. This could involve the use of chiral catalysts in Michael additions or other bond-forming reactions to control the stereochemistry of the butanoate chain. benthamdirect.com
Sustainable Synthetic Methods:
Biocatalysis: The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. Lipases, for instance, can be employed for the enantioselective resolution of racemic mixtures or for the direct esterification of 4-(3-methoxyphenyl)butanoic acid.
Base-Catalyzed Methylation: The use of mild and inexpensive bases, such as potassium carbonate, to catalyze the methylation of carboxylic acids with reagents like dimethyl carbonate presents a more environmentally friendly alternative to traditional esterification methods. smith.edu This approach avoids the use of harsh acidic conditions and produces benign byproducts. smith.edu
| Synthetic Strategy | Catalyst/Reagent Example | Key Advantages |
| Cross-Coupling | Palladium or Nickel complexes | High efficiency and functional group tolerance. nih.gov |
| C-H Activation | Rhodium or Iridium complexes | High atom economy, avoids pre-functionalization. nih.govuni-muenster.de |
| Enantioselective Catalysis | Chiral Lewis acids or organocatalysts | Access to enantiomerically pure compounds. benthamdirect.com |
| Biocatalysis | Lipases | High selectivity, mild reaction conditions. |
| Base-Catalyzed Methylation | Potassium Carbonate/Dimethyl Carbonate | Environmentally friendly, avoids harsh acids. smith.edu |
Exploration of Novel Reactivity and Transformation Pathways
A deeper understanding of the reactivity of this compound can unlock new avenues for its application and the synthesis of novel derivatives.
Functionalization of the Aromatic Ring:
Electrophilic Aromatic Substitution: The methoxy (B1213986) group on the benzene ring is an activating, ortho-, para-directing group for electrophilic aromatic substitution. msu.edu Future studies could explore a wider range of electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation and alkylation, to introduce new functional groups onto the aromatic ring. msu.edu The regioselectivity of these reactions will be of particular interest.
Directed Ortho-Metalation: The methoxy group can also act as a directing group in ortho-metalation reactions, allowing for the selective functionalization of the positions ortho to the methoxy group. This provides a complementary strategy to electrophilic substitution for introducing substituents onto the aromatic ring.
Transformations of the Ester and Butyl Chain:
Hydrolysis and Transesterification: While standard reactions, exploring selective hydrolysis or transesterification in the presence of other functional groups on more complex derivatives remains a relevant area of study.
Reduction and Oxidation: The selective reduction of the ester to an alcohol or an aldehyde, or the oxidation of the benzylic position or other parts of the butyl chain, could provide access to a variety of new compounds with different functionalities.
Side-Chain Functionalization: Reactions that selectively functionalize the C-H bonds of the butyl chain, potentially guided by the aromatic ring or a temporary directing group, would be a significant advancement.
| Reaction Type | Reagent/Condition | Potential Product |
| Electrophilic Nitration | HNO₃/H₂SO₄ | Methyl 4-(3-methoxy-nitro-phenyl)butanoate |
| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Methyl 4-(acyl-3-methoxyphenyl)butanoate |
| Ester Reduction | LiAlH₄ | 4-(3-Methoxyphenyl)butan-1-ol |
| Ester Hydrolysis | NaOH/H₂O | 4-(3-Methoxyphenyl)butanoic acid |
Design and Synthesis of Next-Generation Derivatives for Specific Research Probes
The core structure of this compound serves as a valuable scaffold for the design and synthesis of next-generation derivatives for use as specific research probes. By strategically modifying the structure, researchers can create molecules with tailored properties to investigate biological processes or to act as standards in analytical methods.
The synthesis of these derivatives would employ the emerging synthetic strategies discussed in section 10.1, such as cross-coupling reactions and C-H activation, to introduce a variety of functional groups.
Examples of Potential Derivatives and Their Applications:
| Derivative Type | Potential Application |
| Fluorescently Labeled Derivatives | Probes for bioimaging and tracking molecular interactions. |
| Biotinylated Derivatives | Tools for affinity purification and protein-ligand interaction studies. |
| Photo-crosslinking Derivatives | Probes to identify binding partners in biological systems. |
| Isotopically Labeled Derivatives | Standards for mass spectrometry-based quantitative analysis. |
Advanced Computational Modeling Applications in Structure-Reactivity Predictions
Advanced computational modeling techniques are becoming indispensable tools in modern chemical research. For this compound and its derivatives, these methods can provide valuable insights into their structure, reactivity, and potential applications.
Density Functional Theory (DFT): DFT calculations can be used to predict the geometric and electronic properties of the molecule, including bond lengths, bond angles, and charge distributions. This information can help in understanding the molecule's reactivity and in predicting the outcomes of chemical reactions.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule and its interactions with other molecules, such as solvents or biological macromolecules. This can provide insights into its behavior in different environments and its potential as a ligand for a biological target.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This can be used to predict the activity of new derivatives and to guide the design of more potent compounds.
By combining these computational approaches, researchers can gain a comprehensive understanding of the chemical and physical properties of this compound and its derivatives, which can accelerate the discovery and development of new applications.
Q & A
What are the recommended synthetic routes for preparing methyl 4-(3-methoxyphenyl)butanoate?
Basic
this compound can be synthesized via esterification of 4-(3-methoxyphenyl)butanoic acid with methanol under acidic catalysis. A typical protocol involves refluxing the acid in methanol with concentrated sulfuric acid (1–2% v/v) for 8–12 hours, followed by solvent evaporation and purification via distillation or recrystallization .
Advanced
For higher yields and scalability, continuous flow reactors can optimize reaction parameters (e.g., residence time, temperature). Catalytic alternatives like immobilized lipases or solid acids (e.g., Amberlyst-15) may reduce side reactions. Post-synthesis purification using column chromatography (silica gel, hexane/ethyl acetate gradient) is advised to isolate the ester from unreacted acid or byproducts .
How can the purity and structural integrity of this compound be validated?
Basic
Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%). Confirm identity via FT-IR (C=O stretch at ~1740 cm⁻¹, aromatic C-O at ~1250 cm⁻¹) and ¹H NMR (δ 3.8–3.7 ppm for methoxy protons, δ 2.5–2.3 ppm for methylene groups adjacent to the ester) .
Advanced
High-resolution LC-MS or GC-MS can detect trace impurities (e.g., residual acid or transesterification byproducts). X-ray crystallography may resolve ambiguities in stereochemistry if crystalline derivatives are synthesized. Cross-validate spectral data against computational simulations (e.g., DFT-based NMR predictions) .
What are the stability considerations for this compound under varying storage conditions?
Basic
Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation. Stability in solution depends on solvent polarity; avoid prolonged storage in protic solvents (e.g., methanol) to minimize ester cleavage .
Advanced
Conduct accelerated stability studies (40°C/75% RH for 6 months) to model shelf life. Monitor degradation via TGA/DSC for thermal stability and HPLC-MS for hydrolytic byproducts (e.g., 4-(3-methoxyphenyl)butanoic acid). Stabilizers like antioxidants (e.g., BHT) may extend longevity in reactive matrices .
How can this compound be functionalized for use in complex organic syntheses?
Advanced
The ester group can undergo transesterification with higher alcohols (e.g., benzyl alcohol) using Ti(OiPr)₄ as a catalyst. The aromatic methoxy group is amenable to demethylation (e.g., BBr₃ in DCM) to yield phenolic intermediates for further coupling (e.g., Suzuki-Miyaura reactions). The butanoate chain can be reduced (LiAlH₄) to the corresponding alcohol for use in polyketide syntheses .
What analytical challenges arise in distinguishing this compound from structurally similar esters?
Advanced
Isomeric esters (e.g., methyl 4-(4-methoxyphenyl)butanoate) require 2D NMR (COSY, HSQC) to resolve positional differences in substituents. Chiral HPLC may separate enantiomers if asymmetric synthesis introduces stereocenters. Raman spectroscopy coupled with PCA (principal component analysis) can differentiate spectral fingerprints of homologs .
What safety protocols are essential when handling this compound?
Basic
Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to minimize inhalation. Neutralize acidic waste with bicarbonate before disposal. Emergency showers/eyewash stations must be accessible .
Advanced
Conduct toxicity screenings (e.g., Ames test for mutagenicity) if the compound is used in biological studies. Monitor airborne concentrations via GC-MS in industrial settings. Develop spill protocols using absorbents (vermiculite) and neutralizers (sodium carbonate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
